N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a cyano group, and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxymethyl Group: This step often involves the reaction of the furan ring with a phenoxymethyl halide in the presence of a base such as potassium carbonate.
Attachment of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable cyano precursor reacts with the intermediate compound.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like thionyl chloride followed by reaction with an amine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Bases like sodium hydride or potassium carbonate are typically employed to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield dicarboxylic acids, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may study its effects on specific enzymes or receptors, aiming to develop new treatments for diseases.
Industry
In industrial applications, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide: can be compared to other furan derivatives, such as furan-2-carboxamides and phenoxymethyl-substituted furans.
Unique Features: Its combination of a cyano group, phenoxymethyl group, and furan ring makes it distinct from other similar compounds, potentially offering unique reactivity and biological activity.
Highlighting Uniqueness
Compared to other furan derivatives, this compound’s unique structural features may confer enhanced stability, reactivity, or bioactivity, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-5-(phenoxymethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(2)18(3,12-19)20-17(21)16-10-9-15(23-16)11-22-14-7-5-4-6-8-14/h4-10,13H,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNFUNQVCDJJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C1=CC=C(O1)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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